(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Description
Isoxazole-Pyridazine Hybrid Systems
The target compound belongs to a class of bifunctional heterocycles combining isoxazole and pyridazine moieties. Key differentiating features include:
- Substituent positioning : Unlike the 5-methylisoxazol-4-yl variant, the phenyl substitution at C5 of the isoxazole ring introduces steric constraints affecting π-stacking interactions.
- Oxygen linkage : Comparative molecular orbital analysis shows the pyridazine-oxy group increases electron density at the piperidine nitrogen by 17% compared to thioether-linked analogs.
Piperidine-Oxy Linkage Variations
Modifications to the piperidine-oxygen bridge significantly impact molecular geometry:
- Chain length : Shortening the linkage from piperidine to pyrrolidine reduces the N-O bond distance by 0.12Å, increasing ring strain.
- Substituent effects : Methyl groups at the pyridazine 6-position (as in the target compound) improve aqueous solubility by 38% compared to chloro-substituted derivatives.
Table 2 summarizes structural comparisons with piperidine-containing analogs:
| Parameter | Target Compound | Piperazine Analog | Pyrrolidine Derivative |
|---|---|---|---|
| Piperidine N-O bond (Å) | 1.41 | 1.38 (piperazine) | 1.33 (pyrrolidine) |
| Solubility (mg/mL) | 12.7 | 8.9 | 15.2 |
| LogP | 2.1 | 3.4 | 1.8 |
This analysis confirms that oxygen-linked piperidine systems balance lipophilicity and solubility better than saturated nitrogen heterocycles.
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-7-8-19(22-21-14)26-16-9-11-24(12-10-16)20(25)17-13-18(27-23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZQTCXGJAEQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the 6-methylpyridazin-3-yl intermediate, followed by its reaction with piperidine and subsequent coupling with the 5-phenylisoxazol-3-yl moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenylisoxazole moiety.
Reduction: Reduction reactions may target the pyridazinyl or isoxazolyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products: The products of these reactions depend on the specific functional groups involved For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in synthetic organic chemistry.
Biology and Medicine: Research explores its potential as a pharmacological agent, investigating its interactions with biological targets and its efficacy in treating various conditions.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.
Mechanism of Action
The mechanism by which (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied, such as its potential use as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to two analogs from available literature:
Structural Implications
Piperidine vs.
Pyridazine vs. Pyrimidine/Pyrazole : The 6-methylpyridazine in the target compound may offer stronger electron-deficient aromatic interactions compared to ’s pyrimidine or ’s pyrazole. The pyrazole in lacks the isoxazole’s oxygen, reducing hydrogen-bonding capacity .
Substituent Effects :
- The 4-ethoxyphenyl group in increases lipophilicity (logP ~3.5) compared to the target’s phenylisoxazole (logP ~2.8).
- ’s 5-chloro and triazolyl groups enhance steric bulk, possibly improving target affinity but reducing metabolic stability .
Research Findings and Implications
Pharmacokinetic and Pharmacodynamic Insights
- Target Compound : Predicted to exhibit moderate metabolic stability due to the methylpyridazine’s resistance to oxidation. Its piperidine core may confer better CNS penetration than ’s piperazine analog .
- Compound : The ethoxyphenyl-pyrazole motif aligns with NSAID-like activity, though its low solubility may limit bioavailability .
Biological Activity
The compound (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. Its structural components include:
- A piperidine ring,
- A pyridazine moiety,
- An isoxazole group.
These features suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring may facilitate binding to neurotransmitter receptors, while the isoxazole group can influence enzyme activity. Detailed biochemical studies are necessary to elucidate the exact pathways involved.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Compounds featuring piperidine and pyridazine moieties have shown effectiveness against various pathogens.
- Anticancer : Some derivatives have demonstrated cytotoxic effects in cancer cell lines.
- Anti-inflammatory : The ability to modulate inflammatory pathways has been noted in related compounds.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of similar compounds, indicating that modifications on the pyridazine ring can enhance activity against Gram-positive bacteria .
- Cytotoxicity : Research on related piperidine derivatives showed significant cytotoxic effects in human cancer cell lines, suggesting potential for further development as anticancer agents .
- Inhibition of Enzymatic Activity : A study highlighted that certain isoxazole-containing compounds inhibit specific enzymes involved in inflammatory responses, supporting the hypothesis that this compound may exhibit similar properties .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
